

# A Technical Guide to 2-Methoxyethanesulfonamide: Synthesis, Properties, and Applications in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Methoxyethane-1-sulfonamide

Cat. No.: B1611866

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## Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxyethanesulfonamide (CAS No. 51517-04-5), a functionalized aliphatic sulfonamide. While not a widely documented therapeutic agent in itself, its structure represents a confluence of the pharmacologically significant sulfonamide moiety and a methoxyethyl group, a common feature in medicinal chemistry for modulating solubility and metabolic stability. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its potential utility as a versatile building block. By contextualizing its role within the broader landscape of sulfonamide-based drug discovery, this guide serves as a practical resource for leveraging this compound in synthetic and medicinal chemistry programs.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. 2-Methoxyethanesulfonamide is systematically named according to IUPAC nomenclature, and its key identifiers and computed properties are crucial for experimental design, analysis, and regulatory documentation.

Table 2.1: Core Chemical Identifiers for 2-Methoxyethanesulfonamide

Identifier	Value	Source
IUPAC Name	<b>2-methoxyethanesulfonamide</b>	<a href="#">[1]</a>
CAS Number	51517-04-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> H <sub>9</sub> NO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	139.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	COCCS(=O)(=O)N	<a href="#">[2]</a> <a href="#">[4]</a>

| InChIKey | CLPQSNXTFZZLHB-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#)[\[4\]](#) |

The compound's physicochemical properties, summarized below, offer predictive insights into its behavior in various solvent systems, its potential for membrane permeability, and its intermolecular interaction profile.

Table 2.2: Physicochemical Properties of 2-Methoxyethanesulfonamide

Property	Value	Source
pKa (Predicted)	<b>10.36 ± 0.60</b>	<a href="#">[2]</a>
Boiling Point	135 °C @ 0.3 Torr	<a href="#">[5]</a>
XLogP3-AA (Predicted)	-1.2	<a href="#">[1]</a> <a href="#">[4]</a>
Topological Polar Surface Area	77.8 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[2]</a>

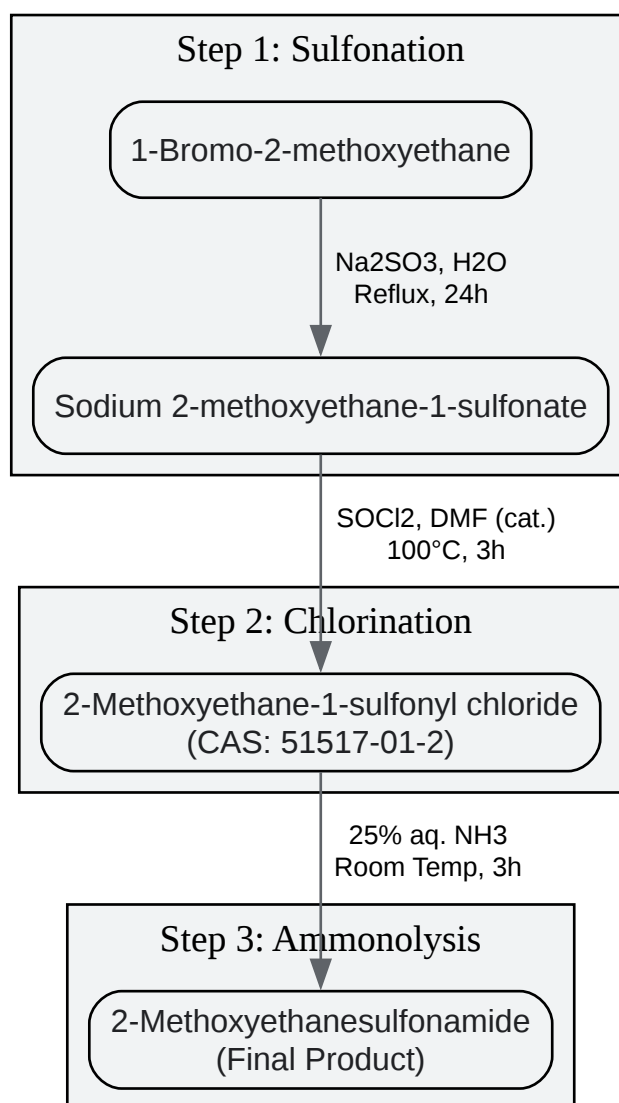
| Rotatable Bond Count | 3 |[\[2\]](#) |

## Synthesis of 2-Methoxyethanesulfonamide

The synthesis of 2-Methoxyethanesulfonamide can be reliably achieved through a three-step process starting from the commercially available reagent 1-bromo-2-methoxyethane.[3] This pathway involves the formation of a sulfonate salt, subsequent conversion to a reactive sulfonyl chloride, and final ammonolysis to yield the target sulfonamide.

## Synthesis Pathway Overview

The chosen synthetic route is a classic and robust method for preparing sulfonamides from alkyl halides. The initial step, a nucleophilic substitution with sodium sulfite, efficiently installs the sulfonate group. The subsequent chlorination with thionyl chloride is a standard and high-yielding method for producing sulfonyl chlorides, which are versatile electrophiles. The final step, amination with aqueous ammonia, completes the synthesis. The overall workflow is depicted below.



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Caption: Workflow for the synthesis of 2-Methoxyethanesulfonamide.

## Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and provides a self-validating workflow for laboratory-scale preparation.[3]

### Step 1: Synthesis of Sodium 2-methoxyethane-1-sulfonate

- Suspend 1-bromo-2-methoxyethane (2.00 mL, 21.3 mmol) in deionized water (16 mL) in a round-bottom flask equipped with a reflux condenser.

- Add sodium sulfite (2.95 g, 23.4 mmol, 1.1 eq). The use of a slight excess of sodium sulfite ensures the complete consumption of the starting alkyl bromide.
- Heat the mixture to reflux and maintain for 24 hours. The extended reaction time is necessary to drive the substitution to completion.
- After cooling to room temperature, evaporate the solvent under reduced pressure to obtain a solid residue.
- Purify the residue by slurrying in chloroform. This step removes unreacted organic starting material and byproducts, yielding the crude sodium sulfonate salt as a white solid (yield reported: 6.11 g).

#### Step 2: Synthesis of 2-Methoxyethane-1-sulfonyl chloride

- To the crude white solid from the previous step, add thionyl chloride (15.5 mL, 213 mmol, 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.082 mL, 1.06 mmol). Thionyl chloride serves as both reagent and solvent, hence the large excess. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.
- Stir the mixture at 100°C for 3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of thionyl chloride.
- Evaporate the excess thionyl chloride under reduced pressure.
- Add chloroform to the residue and filter off any insoluble inorganic salts (e.g., NaCl).
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-methoxyethane-1-sulfonyl chloride.<sup>[6]</sup> This intermediate is moisture-sensitive and should be used promptly in the next step.

#### Step 3: Synthesis of 2-Methoxyethanesulfonamide

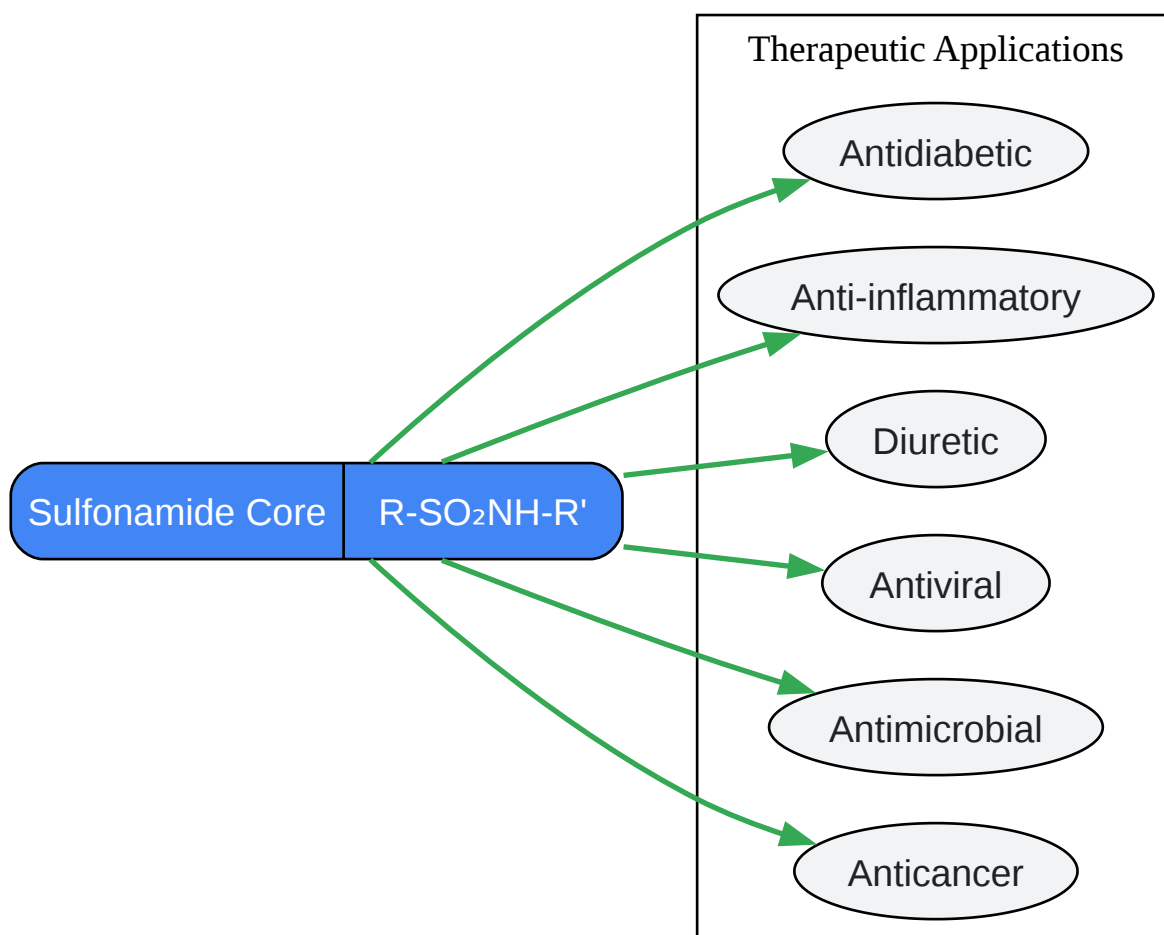
- To the crude residue from Step 2, add a 25% aqueous ammonia solution (10 mL) while cooling in an ice bath to manage the exothermic reaction.
- Allow the mixture to warm to room temperature and stir for 3 hours.

- Evaporate the solvent and excess ammonia under reduced pressure.
- Add chloroform to the residue and filter off insoluble substances (e.g., ammonium chloride).
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (3:7) eluent system to afford pure 2-methoxyethanesulfonamide (reported yield: 1.36 g, 46% over three steps).<sup>[3]</sup>

## The Role of the Sulfonamide Moiety in Drug Development

### The Sulfonamide Functional Group: A Privileged Scaffold

The sulfonamide functional group ( $R-SO_2NH-R'$ ) is a cornerstone of modern medicinal chemistry.<sup>[7]</sup> Since the discovery of the antibacterial "sulfa drugs," this moiety has been incorporated into a vast range of therapeutic agents due to its unique chemical properties.<sup>[8][9]</sup> It is a strong hydrogen bond donor and acceptor, allowing it to anchor molecules within the active sites of enzymes and receptors. Furthermore, its tetrahedral geometry and chemical stability make it an excellent and reliable structural scaffold.<sup>[10]</sup> The diverse biological activities associated with the sulfonamide core underscore its importance in drug design.<sup>[7][8][9]</sup>



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Caption: Diverse therapeutic applications of the sulfonamide scaffold.

## Potential Utility of 2-Methoxyethanesulfonamide

2-Methoxyethanesulfonamide serves as a functionalized building block for introducing the sulfonamide moiety with a specific aliphatic tail. The 2-methoxyethyl group can be strategically employed for several reasons:

- **Modulation of Physicochemical Properties:** The ether linkage and terminal methyl group can fine-tune the lipophilicity and aqueous solubility of a parent molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- **Metabolic Stability:** The ether bond is generally more resistant to metabolic cleavage compared to an ester or an unsubstituted alkyl chain, potentially increasing the half-life of a

drug candidate.

- **Conformational Control:** The flexible methoxyethyl chain can adopt various conformations, allowing it to explore and fit into specific binding pockets within a biological target.

As such, 2-Methoxyethanesulfonamide is a valuable intermediate for synthesizing novel compounds for screening libraries or for targeted derivatization of lead compounds in drug discovery programs.

## Safety and Hazard Information

### GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methoxyethanesulfonamide is associated with the following hazards.[\[1\]](#)

Table 5.1: GHS Hazard Information for 2-Methoxyethanesulfonamide

Hazard Code	Hazard Statement	Class
H303	May be harmful if swallowed	Acute Toxicity, Oral (Category 5)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

### Handling and Storage Recommendations

Given the GHS classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

- **Engineering Controls:** Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[\[11\]](#)



- **Personal Protective Equipment:** Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]
- **Handling:** Avoid direct contact with skin and eyes.[11] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Precursor Safety:** Note that the synthesis involves hazardous precursors. 1-bromo-2-methoxyethane is a flammable and toxic liquid[12], and thionyl chloride is highly corrosive and reacts violently with water. All steps of the synthesis must be performed with extreme caution.

## Conclusion

2-Methoxyethanesulfonamide, with the CAS number 51517-04-5, is a well-defined chemical compound whose value lies in its potential as a synthetic intermediate. This guide has provided a detailed protocol for its synthesis, a comprehensive summary of its chemical and physical properties, and essential safety information. By understanding its structure in the context of the pharmacologically privileged sulfonamide class, researchers and drug development professionals can effectively utilize this compound as a building block to create novel molecules with tailored properties, thereby advancing the search for new therapeutic agents.

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